2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN6O3S/c20-12-3-1-5-14(7-12)25-18-16(9-23-25)19(22-11-21-18)30-10-17(27)24-13-4-2-6-15(8-13)26(28)29/h1-9,11H,10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPQJMWCIAYXNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its potential therapeutic applications. This article reviews the biological activities of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic implications.
Chemical Structure and Properties
The compound has a complex structure characterized by the following components:
- Pyrazolo[3,4-d]pyrimidine core : A bicyclic structure known for its diverse biological activities.
- Thioether linkage : Contributes to the compound's reactivity and interaction with biological targets.
- Nitrophenyl group : May enhance the compound's lipophilicity and ability to penetrate cellular membranes.
Molecular Formula and Weight
- Molecular Formula : C18H15ClN4O2S
- Molecular Weight : 372.85 g/mol
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific enzymatic pathways or receptors. The presence of the chlorophenyl and nitrophenyl groups suggests potential interactions with hydrophobic pockets in proteins, possibly influencing various signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- In vitro studies demonstrated that compounds similar to this compound exhibited significant anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. The IC50 values ranged from 8.21 µM to 19.56 µM for different derivatives .
Antiviral Activity
Compounds within this chemical class have shown promise as antiviral agents:
- Pyrazolo[3,4-d]pyrimidines have been reported to exhibit inhibitory effects against viruses such as Hepatitis C Virus (HCV) and Herpes Simplex Virus (HSV) . The mechanisms likely involve interference with viral replication processes.
Anti-inflammatory Effects
Research indicates that certain derivatives possess anti-inflammatory properties:
- Inflammatory models have shown that these compounds can reduce pro-inflammatory cytokine production, suggesting their potential use in treating inflammatory diseases .
Case Studies
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-d]pyrimidines:
- Modifications at specific positions on the pyrazolo ring can significantly enhance potency against targeted pathways.
- The introduction of electron-withdrawing groups like nitro enhances lipophilicity and receptor binding affinity.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example 1 | MCF7 (Breast Cancer) | 0.46 |
| Example 2 | HCT116 (Colon Cancer) | 0.39 |
| Example 3 | A549 (Lung Cancer) | 26 |
These findings suggest that the compound may act as a potent inhibitor of cell proliferation in certain cancer types.
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits potential antimicrobial activity. Similar pyrazolo[3,4-d]pyrimidine derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. This broad-spectrum antimicrobial activity opens avenues for further research into its application in treating infections.
Study on CDK Inhibition
A significant study investigated the inhibition of CDK2 by pyrazolo[3,4-d]pyrimidine derivatives, revealing that modifications to the structure could enhance their inhibitory potency. This underscores the importance of structural optimization in developing effective anticancer agents.
Anticancer Efficacy
Another study reported that a related pyrazolopyrimidine derivative exhibited notable growth inhibition across various cancer cell lines with associated apoptosis induction. These findings reinforce the potential utility of this compound in cancer therapeutics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related pyrazolo[3,4-d]pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Key Observations:
Substituent Effects on Physicochemical Properties :
- The position of nitro groups significantly impacts melting points. For instance, the 4-nitrophenyl acetamide derivative (4h) has a lower melting point (231–233°C) compared to the 3-nitrophenyl target compound (expected higher due to stronger intermolecular dipole interactions) .
- Halogenation : Chloro and fluoro substituents enhance thermal stability. Example 83, with multiple fluoro groups, exhibits a remarkably high melting point (302–304°C) .
Biological Relevance :
- Thioether Linkages : The thioether group in the target compound may enhance membrane permeability compared to oxygen-based ethers, as seen in analogs with improved bioavailability .
- Amide Planarity : The planar acetamide moiety (as in ) facilitates hydrogen bonding, critical for target binding in kinase inhibitors or antimicrobial agents.
Synthetic Strategies :
- The target compound’s synthesis likely involves nucleophilic substitution (for the thioether) and amide coupling, analogous to methods in . For example, describes reactions with α-chloroacetamides, while details Suzuki-Miyaura couplings for complex aryl substitutions.
Data Limitations and Considerations
- Direct data on the target compound’s synthesis, spectral characterization, or bioactivity are unavailable in the provided evidence. Conclusions are inferred from structural analogs.
- Patent examples () lack detailed biological data, emphasizing the need for independent validation.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like 3-fluoropyridine derivatives with hydrazine under reflux (110°C, 16 hours) .
- Step 2 : Introduction of the 3-chlorophenyl group through nucleophilic substitution, requiring catalysts like Pd₂(dba)₃ and ligands (XPhos) in anhydrous solvents (e.g., DMF) under nitrogen .
- Step 3 : Thioether linkage formation via reaction with α-chloroacetamide derivatives in acetone or ethanol, using K₂CO₃ as a base (room temperature, 8–12 hours) .
- Step 4 : Final coupling with 3-nitrophenylacetamide under acidic conditions (e.g., HCl catalysis) .
Key considerations : Solvent polarity, temperature control, and catalyst selection significantly impact yield (29–88% reported) and purity .
Q. How can spectroscopic methods confirm the molecular structure?
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for chlorophenyl/nitrophenyl groups) and acetamide carbonyl signals (δ ~170 ppm) .
- IR Spectroscopy : Detect thioether (C-S, ~650 cm⁻¹) and acetamide (C=O, ~1650 cm⁻¹) functional groups .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ at m/z ~480–500) and fragmentation patterns .
Best practice : Cross-validate results with HPLC (>95% purity) to rule out byproducts .
Q. What reaction mechanisms govern the formation of the thioether linkage?
The thioether bond forms via nucleophilic aromatic substitution (SNAr):
- The sulfur atom in the pyrazolo[3,4-d]pyrimidine core attacks the α-carbon of 2-chloro-N-(3-nitrophenyl)acetamide.
- Base (e.g., K₂CO₃) deprotonates the thiol intermediate, driving the reaction forward .
- Steric hindrance from the 3-chlorophenyl group may slow kinetics, necessitating prolonged reaction times .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity?
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates but may require post-reaction purification via column chromatography .
- Catalyst Optimization : Palladium-based catalysts (e.g., Pd(OAc)₂) with chelating ligands (XPhos) improve coupling efficiency in Suzuki-Miyaura reactions .
- Temperature Gradients : Gradual heating (e.g., 60°C → 100°C) minimizes side reactions during cyclization steps .
Case study : A 29% yield improvement was achieved by replacing DCM with DMF in Boc deprotection .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Validate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) and replicate under controlled conditions (pH, serum concentration) .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
- Structural Analog Comparison : Test derivatives (e.g., replacing 3-nitrophenyl with 4-methoxyphenyl) to isolate pharmacophore contributions .
Q. What computational methods predict reactivity and binding affinity?
- DFT Calculations : Model transition states for SNAr reactions to identify rate-limiting steps (e.g., sulfur nucleophilicity) .
- Molecular Docking : Simulate interactions with kinase targets (e.g., EGFR) using AutoDock Vina; prioritize residues (e.g., Lys721) for mutagenesis studies .
- MD Simulations : Assess stability of the acetamide moiety in aqueous environments to guide formulation .
Q. How to validate biological targets and mechanisms of action?
- Kinase Profiling : Use phosphoproteomics to identify inhibited kinases (e.g., JAK2, CDK4) at IC₅₀ ≤ 1 µM .
- CRISPR Knockout : Silence candidate targets (e.g., Bcl-2) in cell lines to confirm apoptosis induction .
- SPR Binding Assays : Measure KD values for direct interactions with purified proteins (e.g., tubulin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
